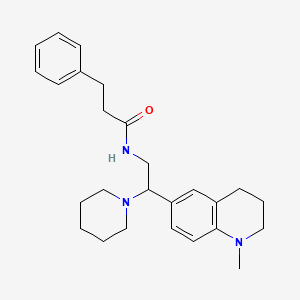

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide

Beschreibung

N-(2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound featuring a 1-methyl-1,2,3,4-tetrahydroquinoline core linked to a piperidine moiety via a branched ethylamine bridge.

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N3O/c1-28-16-8-11-22-19-23(13-14-24(22)28)25(29-17-6-3-7-18-29)20-27-26(30)15-12-21-9-4-2-5-10-21/h2,4-5,9-10,13-14,19,25H,3,6-8,11-12,15-18,20H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSLDWRLGDROQOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide, also known as F936-0662, is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C22H32N4O2

- IUPAC Name : N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N-(prop-2-en-1-yl)ethanediamide

- SMILES : CN(CCC1)c2c1cc(C(CNC(C(NCC=C)=O)=O)N1CCCCC1)cc2

This structural complexity contributes to its diverse biological interactions.

Antitumor Effects

Research has indicated that compounds similar to F936-0662 exhibit significant activity as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known to induce differentiation and apoptosis in various human tumor cells. A study highlighted the antiproliferative activity of novel 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides, which share structural similarities with F936-0662, demonstrating their potential as effective anticancer agents .

| Compound Type | Activity | Reference |

|---|---|---|

| HDAC Inhibitors | Induce apoptosis in tumor cells | |

| Phenylpropanamide Derivatives | Antiproliferative effects |

Neuropharmacological Potential

F936-0662's structure suggests possible interactions with neurotransmitter systems. Compounds with tetrahydroquinoline moieties have been studied for their effects on dopaminergic and serotonergic signaling pathways. These interactions may contribute to neuroprotective effects or modulation of mood disorders.

Case Studies and Research Findings

A notable study employed fragment-based screening to identify small molecule-protein interactions relevant to neuropharmacology. The results indicated that compounds similar to F936-0662 could engage a wide array of protein targets, enhancing our understanding of their mechanisms of action .

Key Findings:

- Broad Range of Protein Targets : Over 2000 proteins were identified as potential targets for compounds similar to F936-0662.

- Minimal Cytotoxicity : Initial screenings revealed low cytotoxicity at effective concentrations, suggesting a favorable safety profile for further development.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Analysis

The target compound shares a tetrahydroquinoline core with several analogs but differs in substituents and functional groups. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Observations:

Core Modifications: The target compound retains a non-oxidized tetrahydroquinoline core, unlike the 2-oxo-tetrahydroquinolinone derivatives in and . Halopemide (HLP) and other PLD inhibitors () diverge structurally, employing benzimidazolone cores instead of tetrahydroquinoline, highlighting distinct target selectivity .

Substituent Effects: The piperidin-1-yl group in the target compound provides a rigid, bicyclic amine, whereas analogs in and use pyrrolidinyl or dimethylamino groups. Piperidine’s larger ring size may alter steric interactions in binding pockets . The 3-phenylpropanamide terminal group contrasts with thiophene-carboximidamide () or naphthamide () moieties.

Stereochemical Considerations :

- Chiral analogs like (S)-35 and (R)-35 () demonstrate enantiomer-specific biological activities (e.g., receptor binding), suggesting that the target compound’s stereochemistry (if chiral) could critically influence efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.